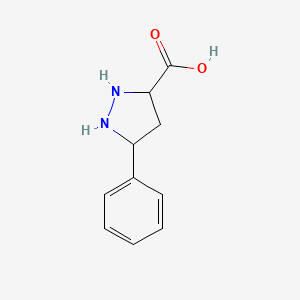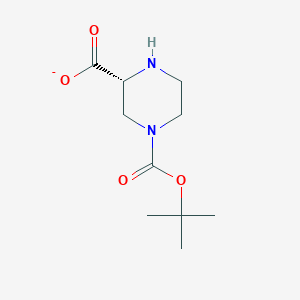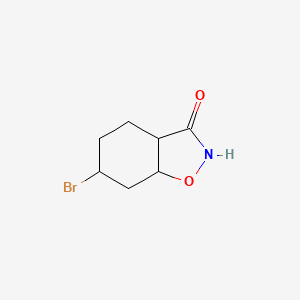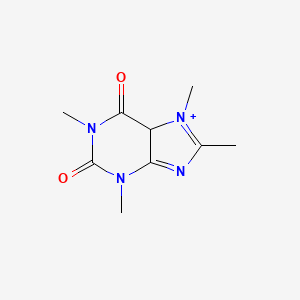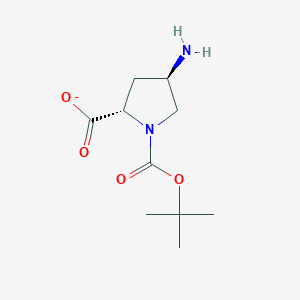
5-bromo-2-oxo-3H-pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-oxo-3H-pyridine-3-carboxylic acid is a heterocyclic organic compound that features a bromine atom, a ketone group, and a carboxylic acid group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-oxo-3H-pyridine-3-carboxylic acid typically involves the bromination of 2-oxo-3H-pyridine-3-carboxylic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-oxo-3H-pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The carboxylic acid group can be oxidized to form more complex derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of 5-substituted derivatives.
Reduction: Formation of 2-hydroxy-3H-pyridine-3-carboxylic acid.
Oxidation: Formation of more oxidized pyridine derivatives.
Aplicaciones Científicas De Investigación
5-Bromo-2-oxo-3H-pyridine-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which 5-bromo-2-oxo-3H-pyridine-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the ketone group play crucial roles in its binding affinity and specificity towards these targets .
Comparación Con Compuestos Similares
Similar Compounds
2-Oxo-3H-pyridine-3-carboxylic acid: Lacks the bromine atom, making it less reactive in substitution reactions.
5-Chloro-2-oxo-3H-pyridine-3-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
5-Fluoro-2-oxo-3H-pyridine-3-carboxylic acid: Contains a fluorine atom, which can significantly alter its electronic properties and reactivity.
Uniqueness
The presence of the bromine atom in 5-bromo-2-oxo-3H-pyridine-3-carboxylic acid makes it particularly useful for certain types of chemical reactions, such as nucleophilic substitution, where bromine acts as a good leaving group. This compound’s unique combination of functional groups also allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C6H4BrNO3 |
|---|---|
Peso molecular |
218.00 g/mol |
Nombre IUPAC |
5-bromo-2-oxo-3H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H4BrNO3/c7-3-1-4(6(10)11)5(9)8-2-3/h1-2,4H,(H,10,11) |
Clave InChI |
AIHYBASJHYMSFH-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=O)C1C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


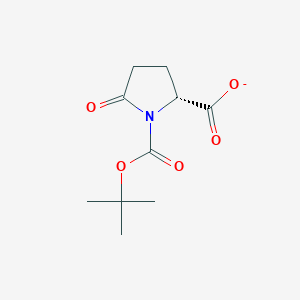
![(2S)-2-[[4-[(2-imino-4-oxo-4aH-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12361106.png)
![tert-butyl N-[4-(2-oxo-3H-pyridin-3-yl)phenyl]carbamate](/img/structure/B12361123.png)

![5-fluoro-2-methoxy-N-[6-[4-[(2S)-1,1,1-trifluoropropan-2-yl]-1,2,4-triazol-3-yl]pyridin-2-yl]pyridine-3-carboxamide](/img/structure/B12361138.png)
![[(3aS,4R,6aR)-4-(6-bromopyridazin-3-yl)oxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-(6,7-dihydro-4H-thieno[3,2-c]pyran-2-yl)methanone](/img/structure/B12361144.png)
